![molecular formula C13H18ClF3N4O B2424064 N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride CAS No. 2418679-00-0](/img/structure/B2424064.png)
N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C13H18ClF3N4O and its molecular weight is 338.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride, with the CAS number 2418679-00-0, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C13H18ClF3N4O and it has a molecular weight of approximately 338.75 g/mol. This compound is primarily studied for its inhibitory effects on various cellular processes, particularly in cancer research.
Research indicates that compounds containing pyrimidine structures, such as N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide, often exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound has been noted for its inhibitory effects on cell proliferation and its potential as an anti-cancer agent.
In Vitro Studies
Recent studies have shown that N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide exhibits potent inhibitory effects on various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated an IC50 value of 0.126 μM, indicating strong inhibition of cell proliferation in this aggressive cancer type.
- MCF10A (Non-Cancerous Breast Cells) : The compound showed significantly less effect on these cells, resulting in a nearly 20-fold selectivity for cancerous cells over non-cancerous ones .
In Vivo Studies
In vivo experiments involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with the compound inhibited lung metastasis more effectively than the known compound TAE226. This suggests a promising therapeutic potential for targeting metastatic breast cancer .
Off-Target Effects
The compound also displayed off-target activity by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling, indicating that the compound may have broader therapeutic implications beyond direct anti-cancer activity .
Case Study 1: Efficacy in Cancer Treatment
A study evaluating the efficacy of N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide in treating breast cancer highlighted its ability to induce apoptosis in cancer cells while sparing normal cells. The study reported increased levels of caspase 9 in treated MCF-7 samples, suggesting a mechanism involving programmed cell death .
Case Study 2: Selectivity Index Comparison
This compound was compared against standard treatments like 5-Fluorouracil (5-FU), where it demonstrated superior selectivity and lower toxicity towards normal cells. The selectivity index indicated that N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide could be a safer alternative for cancer therapy .
Summary of Findings
Parameter | Value |
---|---|
Molecular Formula | C13H18ClF3N4O |
Molecular Weight | 338.75 g/mol |
IC50 (MDA-MB-231) | 0.126 μM |
Selectivity Index (MCF10A) | ~20-fold |
Off-target Activity | Inhibition of MMP-2 and MMP-9 |
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O.ClH/c14-13(15,16)10-6-9(19-8-20-10)11(21)18-7-12(17)4-2-1-3-5-12;/h6,8H,1-5,7,17H2,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCASVDJXKXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.